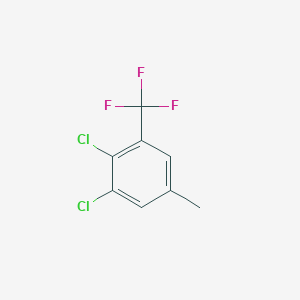

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLESTTCLFWLCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507700 | |

| Record name | 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-33-6 | |

| Record name | 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene (CAS No. 80245-33-6) is a halogenated aromatic compound whose structural motifs are of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The presence of the electron-withdrawing trifluoromethyl group and the specific arrangement of chlorine and methyl substituents impart unique electronic and lipophilic properties, making it a valuable synthetic intermediate.[1] This guide provides a detailed examination of a robust synthetic pathway to this molecule, grounded in established chemical principles. Furthermore, it outlines a comprehensive characterization protocol designed to ensure the unequivocal confirmation of its structure and purity, adhering to the rigorous standards of modern chemical research.

Strategic Approach to Synthesis

The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. The substitution pattern of the target molecule—with the trifluoromethyl group flanked by two chlorine atoms and meta to a methyl group—suggests that a late-stage introduction of one of these key functional groups is the most efficient approach. An amine-directed synthesis, leveraging the versatile chemistry of diazonium salts, presents a highly logical and controllable pathway.

The chosen strategy begins with a commercially available aniline precursor, 2,3-Dichloro-5-methylaniline. The amino group serves as a synthetic handle that can be readily converted into a diazonium salt. This intermediate can then be subjected to a Sandmeyer-type trifluoromethylation reaction to install the -CF3 group at the desired position, completing the synthesis in a direct and efficient manner.[3][4]

Diagram 1: Proposed Synthetic Workflow

Caption: High-level overview of the proposed two-step synthesis.

Detailed Experimental Protocol: Synthesis

This protocol details the synthesis of 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene from 2,3-Dichloro-5-methylaniline.

Step 1: Diazotization of 2,3-Dichloro-5-methylaniline

-

Causality: The formation of the diazonium salt is critical as it converts the amino group into an excellent leaving group (N₂), which can be readily substituted.[5][6] The reaction must be maintained at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose prematurely.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,3-Dichloro-5-methylaniline (1.0 eq.) in a solution of concentrated hydrochloric acid (3.0 eq.) and water.

-

Cool the vigorously stirred suspension to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0–5 °C. The formation of a clear solution indicates the successful generation of the 2,3-Dichloro-5-methylbenzenediazonium chloride intermediate. This solution should be used immediately in the next step.

-

Step 2: Copper-Promoted Trifluoromethylation

-

Causality: This step is a variation of the Sandmeyer reaction, where a copper catalyst facilitates the transfer of a trifluoromethyl group to the aryl ring.[3][5] The mechanism is believed to involve a single-electron transfer from copper(I) to the diazonium salt, generating an aryl radical which then reacts to form the final product with the loss of nitrogen gas.[4][5]

-

Procedure:

-

In a separate reaction vessel, prepare the trifluoromethylating reagent. A common method involves the use of a copper(I) halide (e.g., CuBr, 1.2 eq.) and a trifluoromethyl source such as trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent).[3]

-

Cool the trifluoromethylating reagent mixture to 0 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred trifluoromethylating mixture.

-

Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to maintain a steady, manageable effervescence.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50–60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature, and perform an aqueous work-up. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene.

-

Comprehensive Characterization Protocol

A multi-technique analytical approach is essential for the unambiguous structural confirmation and purity assessment of the final product.

Diagram 2: Analytical Characterization Workflow

Caption: Logical flow for the structural verification of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. The methyl group (-CH₃) should appear as a sharp singlet around δ 2.4 ppm. Two aromatic protons will remain on the ring at positions 4 and 6. Due to their meta-relationship, they will likely appear as two distinct signals, possibly as sharp singlets or narrowly split doublets (due to small ⁴J meta-coupling), in the δ 7.3–7.8 ppm region.

-

¹⁹F NMR: This is a definitive technique for confirming the presence of the -CF₃ group. The spectrum should exhibit a single, sharp singlet with a chemical shift around δ -63 ppm, which is characteristic for an aromatic trifluoromethyl group.[7][8]

-

¹³C NMR: The carbon spectrum will provide evidence for the complete carbon skeleton. Key features include the methyl carbon signal (~20 ppm), multiple aromatic carbon signals (120-140 ppm), and the trifluoromethyl carbon. The -CF₃ carbon signal is diagnostic, appearing as a quartet (due to one-bond C-F coupling, ¹JCF) in the δ 120–125 ppm range.[8][9]

Mass Spectrometry (MS)

-

Molecular Ion and Isotopic Pattern: Using Electron Ionization (EI), the mass spectrum should display a clear molecular ion (M⁺) peak. Critically, due to the presence of two chlorine atoms, a characteristic isotopic cluster must be observed. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks should be in an approximate ratio of 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.[10][11]

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of a chlorine atom ([M-Cl]⁺) and potentially the cleavage of the trifluoromethyl group ([M-CF₃]⁺).[12][13]

Infrared (IR) Spectroscopy

-

Key Absorptions: The IR spectrum serves to confirm the presence of the key functional groups. The most prominent and diagnostic signals will be the very strong C-F stretching absorptions characteristic of the -CF₃ group, typically found in the 1100–1350 cm⁻¹ region.[14][15][16] Other expected bands include aromatic C=C stretching (~1450–1600 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C-H bending and stretching modes for the methyl group.

Summary of Expected Analytical Data

The combination of these analytical techniques provides a self-validating system, where each result corroborates the others to build an undeniable case for the successful synthesis of the target structure.

| Analytical Technique | Expected Observation / Data | Purpose |

| ¹H NMR | ~δ 7.3–7.8 (m, 2H, Ar-H), ~δ 2.4 (s, 3H, -CH₃) | Confirms proton environment and count. |

| ¹⁹F NMR | ~δ -63 (s, 3F, -CF₃) | Unambiguous confirmation of the trifluoromethyl group.[7][8] |

| ¹³C NMR | Quartet ~δ 120-125 (¹JCF ≈ 272 Hz, -CF₃) | Confirms carbon skeleton and C-F coupling.[8][9] |

| Mass Spec. (EI) | M⁺, [M+2]⁺, [M+4]⁺ in ~9:6:1 ratio; [M-Cl]⁺ fragment | Confirms molecular weight and elemental composition (2x Cl).[10][11] |

| IR Spectroscopy | Strong absorptions at 1100–1350 cm⁻¹ | Confirms presence of C-F bonds in the -CF₃ group.[14][16] |

References

- Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. Vertex AI Search [Online].

- Enhancement of the Molecular Ion Peak from Halogenated Benzenes and Phenols Using Femtosecond Laser Pulses in Conjunction with Supersonic Beam/Multiphoton Ionization Mass Spectrometry. ACS Publications [Online].

- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Google Search [Online].

- Synthesis of trifluoromethyl arenes. Organic Chemistry Portal [Online].

- Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. ACS Publications [Online].

- CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing [Online].

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals [Online].

- Trifluoromethylation. Wikipedia [Online].

- Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Google Search [Online].

- chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate [Online].

- Define the Swarts reaction. - Examples & Equation. CK-12 Foundation [Online].

- Swarts Reaction. Unacademy [Online].

- 2,5-DICHLOROTOLUENE(19398-61-9) 1H NMR spectrum. ChemicalBook [Online].

- 2,4-Dichlorotoluene(95-73-8) 1H NMR spectrum. ChemicalBook [Online].

- 2,6-Dichlorotoluene(118-69-4) 1H NMR spectrum. ChemicalBook [Online].

- 2,3-Dichlorotoluene(32768-54-0) 1H NMR spectrum. ChemicalBook [Online].

- 80245-33-6(1,2-DICHLORO-5-METHYL-3-TRIFLUOROMETHYL-BENZENE) Product Description. ChemicalBook [Online].

- The infrared spectra of some compounds containing the trifluoromethylthio-group, CF 3 ·S·. Journal of the Chemical Society (Resumed) (RSC Publishing) [Online].

- Deaminative chlorination of aminoheterocycles. PMC - NIH [Online].

- Sandmeyer reaction. Wikipedia [Online].

- Swarts reaction mechanism. BYJU'S [Online].

- Chemistry Swarts Reaction. Sathee NEET [Online].

- Supporting Information. Google Search [Online].

- The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed) (RSC Publishing) [Online].

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem [Online].

- 1,3-Dichloro-5-(trifluoromethyl)benzene. PubChem [Online].

- 1,2,3-Trichloro-5-(trifluoromethyl)benzene. PubChem [Online].

- Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE [Online].

- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts [Online].

- 3,5-Dichlorotoluene. PubChem [Online].

- Sandmeyer Reaction Mechanism. BYJU'S [Online].

- Supporting Information for. The Royal Society of Chemistry [Online].

- 1,2-Dichloro-3-(trifluoromethyl)benzene. PubChem [Online].

- 21.03 Sandmeyer Reaction. OrganicChemGuide [Online].

- Sandmeyer Reaction. Organic Chemistry Portal [Online].

- 1,2,3-Trichloro-5-(trichloromethyl)benzene. Smolecule [Online].

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals [Online].

- 1,3-DICHLORO-5-(TRIFLUOROMETHYL)BENZENE. Matrix Fine Chemicals [Online].

- Mass spectrometry of halogen-containing organic compounds. ResearchGate [Online].

- Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. ChemRxiv [Online].

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene (CAS No. 80245-33-6)

Abstract

This technical guide provides a comprehensive overview of the chemical intermediate 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene, registered under CAS number 80245-33-6. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis. It delves into the physicochemical properties, synthetic utility, and safety considerations of this compound. The core focus is on its role as a strategic building block in the synthesis of complex, biologically active molecules, particularly leveraging the unique properties imparted by its trifluoromethyl moiety. A plausible synthetic pathway to key agrochemical scaffolds is proposed and illustrated, providing field-proven insights into its application.

Introduction: A Key Building Block in Modern Chemistry

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene is a halogenated aromatic hydrocarbon that has gained significance as a versatile intermediate in organic synthesis. Its structure, featuring a trifluoromethyl group, two chlorine atoms, and a methyl group on a benzene ring, offers multiple reaction sites for constructing more complex molecules.

The trifluoromethyl (-CF3) group is of particular importance in the design of modern pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of a parent molecule. Consequently, trifluoromethylated building blocks like the subject of this guide are in high demand for the development of new, effective, and stable active ingredients.

This guide will explore the known properties of 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene and illuminate its potential applications, with a focus on providing a logical framework for its use in synthetic workflows.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe use in a laboratory or industrial setting. Below is a summary of the available data for 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene and closely related isomers.

Table 1: Physicochemical Properties of 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene and Related Compounds

| Property | Value | Source/Notes |

| CAS Number | 80245-33-6 | |

| Molecular Formula | C8H5Cl2F3 | |

| Molecular Weight | 229.03 g/mol | |

| IUPAC Name | 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene | |

| Synonyms | 2,3-Dichloro-5-Methylbenzotrifluoride | |

| Appearance | Colorless liquid (based on related compounds) | [1] |

| Boiling Point | Data not available for the specific isomer. Related dichlorobenzotrifluorides have boiling points in the range of 172-173 °C. | [2] |

| Density | 1.484 g/cm³ (for a related isomer) | [1] |

| Flash Point | 72 °C / 161.6 °F (for a related isomer) | [1] |

| Solubility | Expected to have low solubility in water and be soluble in common organic solvents. |

Safety and Handling:

Safety data for the specific CAS number 80245-33-6 is limited. However, based on the safety data sheets (SDS) of closely related dichlorinated and trifluoromethylated benzene derivatives, the following precautions should be observed[1][3]:

-

Hazards: May be harmful if swallowed, and causes skin and serious eye irritation. May cause respiratory irritation. It is combustible and its vapors may form explosive mixtures with air upon intense heating.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. All handling should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.

-

Incompatible Materials: Strong oxidizing agents and strong bases.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.

Synthetic Applications in Agrochemicals

The primary utility of 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene lies in its role as a precursor for the synthesis of high-value agrochemicals. The trifluoromethylpyridine (TFMP) moiety is a key structural feature in a number of successful herbicides and insecticides[4][5]. The subject compound is a logical starting material for the synthesis of certain TFMP derivatives.

A plausible synthetic workflow involves the transformation of the methyl group into a functional group that can facilitate the formation of a pyridine ring. One common strategy is the radical chlorination of the methyl group, followed by fluorination to yield a trifluoromethyl group, and subsequent reactions to build the pyridine ring. The presence of the trifluoromethyl group on the benzene ring from the start offers an alternative synthetic strategy.

Illustrative Synthetic Pathway to a Trifluoromethylpyridine Intermediate

The following proposed reaction scheme illustrates how 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene could be utilized to synthesize a key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is a known precursor to several important agrochemicals such as the herbicide fluazifop and the insecticide chlorfluazuron[4][6][7][8].

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluazifop - Wikipedia [en.wikipedia.org]

- 7. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]

- 8. CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents [patents.google.com]

A Predictive Guide to the Spectroscopic Analysis of 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene

Introduction

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene is a substituted aromatic compound with significant potential in the development of novel agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring two adjacent chlorine atoms, a methyl group, and a trifluoromethyl group, imparts specific electronic and steric properties that are of great interest to researchers in synthetic and medicinal chemistry. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene. In the absence of readily available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and draws upon data from structurally analogous compounds to offer a robust interpretation of its expected spectral features. This approach provides researchers with a reliable framework for identifying this compound in complex reaction mixtures and for quality control purposes.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene is presented below. The strategic placement of electron-withdrawing (Cl, CF₃) and electron-donating (CH₃) groups on the benzene ring creates a distinct electronic environment, which will be reflected in its spectroscopic signatures.

Caption: Molecular structure of 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.3 - 7.5 | d | ~2-3 | This proton is situated between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group. The ortho-coupling to H-6 will result in a doublet. |

| H-6 | 7.5 - 7.7 | d | ~2-3 | This proton is deshielded by the adjacent chlorine atom and will appear at a higher chemical shift. It will also be a doublet due to coupling with H-4. |

| -CH₃ | 2.3 - 2.5 | s | N/A | The methyl group protons will appear as a singlet in the typical range for an aryl methyl group. |

Experimental Workflow for ¹H NMR Acquisition

A standard ¹H NMR experiment would be conducted as follows:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the nature of the attached substituents. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 132 - 135 | Aromatic carbon bearing a chlorine atom. |

| C-2 | 130 - 133 | Aromatic carbon bearing a chlorine atom. |

| C-3 | 128 - 132 (q, J ≈ 30-35 Hz) | Aromatic carbon attached to the CF₃ group, appearing as a quartet. |

| C-4 | 125 - 128 | Aromatic CH carbon. |

| C-5 | 138 - 142 | Aromatic carbon bearing the methyl group. |

| C-6 | 127 - 130 | Aromatic CH carbon. |

| -CF₃ | 120 - 125 (q, J ≈ 270-275 Hz) | Trifluoromethyl carbon, appearing as a quartet with a large coupling constant. |

| -CH₃ | 20 - 22 | Methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2980 - 2850 | C-H stretch (methyl) | Medium |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1350 - 1100 | C-F stretch (trifluoromethyl) | Strong, multiple bands |

| 850 - 750 | C-Cl stretch | Strong |

| 900 - 675 | C-H bend (out-of-plane) | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compound and insights into its fragmentation pathways. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 244/246/248 | [M]⁺ | Molecular ion peak with a characteristic isotopic pattern for two chlorine atoms (approximate ratio 9:6:1). |

| 229/231/233 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 209/211 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 175 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound. By understanding these expected spectral characteristics, scientists can confidently identify this molecule, assess its purity, and follow its role in complex chemical transformations, thereby accelerating research and development in their respective fields. The principles and comparative data used in this guide underscore the power of predictive spectroscopy in modern chemical analysis.

References

While no direct experimental data for the target molecule was found, the predictions within this guide are based on fundamental principles of spectroscopy and by analogy to data available for structurally related compounds in publicly accessible databases. For general spectroscopic principles and data for similar compounds, the following resources are recommended:

-

NIST Chemistry WebBook: A comprehensive source for chemical and physical property data, including mass spectra and IR spectra for a vast number of compounds. [Link]

-

PubChem: A public repository of chemical information that includes experimental and predicted spectral data. [Link]

-

Spectral Database for Organic Compounds (SDBS): A valuable resource containing a large collection of NMR, MS, IR, and Raman spectra. [Link]

Navigating the Nomenclature of a Niche Chemical Intermediate: A Technical Guide to 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise identification of chemical structures through systematic nomenclature is a cornerstone of chemical research and development. This guide delves into the nuanced world of naming conventions for the substituted aromatic compound, 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene. While this specific isomer is noted in specialized literature, its public documentation is sparse. In contrast, its structural isomers are well-characterized and serve as valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. This document provides a comprehensive analysis of the systematic and common names for this family of compounds, clarifies the International Union of Pure and Applied Chemistry (IUPAC) naming protocols, and explores the significance of the trifluoromethyl moiety in drug design. Through a detailed examination of related, well-documented isomers, this guide offers a framework for understanding the properties and potential applications of this class of chemical building blocks.

The Challenge of an Ambiguous Name

The compound specified as "1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene" presents a nomenclature challenge. While its existence is documented in patent literature, it is not widely indexed in major chemical databases under this name.[1] This ambiguity necessitates a systematic approach to determine its correct IUPAC name and to understand its relationship to more common isomers.

The core of the issue lies in the choice of the parent hydride. According to IUPAC guidelines, when a benzene ring is substituted with a methyl group, toluene is the preferred parent name.[2][3][4] Therefore, a more systematic name for the requested structure would be based on a substituted toluene.

Systematic Nomenclature and Isomerism

To correctly name the target compound, we must follow a logical hierarchy of nomenclature rules. The presence of multiple substituent groups on the benzene ring—two chlorine atoms, a methyl group, and a trifluoromethyl group—allows for several possible parent structures and naming conventions.

IUPAC Preferred Name: Toluene as the Parent

The IUPAC preferred name prioritizes established parent structures. Since toluene (methylbenzene) is a recognized parent hydride, the substituents are named and numbered based on their position relative to the methyl group, which is assigned position 1.

-

Structure: A benzene ring with a methyl group at position 1, chlorine atoms at positions 2 and 3, and a trifluoromethyl group at position 5.

-

IUPAC Preferred Name: 2,3-Dichloro-5-(trifluoromethyl)toluene

Benzene as the Parent

Alternatively, the compound can be named with benzene as the parent structure, treating the methyl group as a substituent. In this case, the substituents are listed alphabetically, and the numbering is chosen to give the lowest possible locants.

-

Systematic Name: 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene

Benzotrifluoride as the Parent

Another common convention, particularly in industrial contexts, uses benzotrifluoride (or (trifluoromethyl)benzene) as the parent structure.[5] Here, the trifluoromethyl group is at position 1.

-

Systematic Name: 3,4-Dichloro-5-methylbenzotrifluoride

The following diagram illustrates the relationship between these naming systems for the specified molecule.

Caption: Naming conventions for the target molecule.

A Case Study of a Well-Documented Isomer: 3,4-Dichloro-6-(trifluoromethyl)toluene

To provide context and practical data, we will examine a closely related and well-documented isomer: 3,4-Dichloro-6-(trifluoromethyl)toluene . This compound shares the same molecular formula (C8H5Cl2F3) and functional groups, differing only in their arrangement.[6]

Alternative Names and Identifiers

The nomenclature for this isomer also varies depending on the chosen parent structure.

| Naming Convention | Name |

| Toluene-based | 3,4-Dichloro-6-(trifluoromethyl)toluene |

| Benzene-based | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene |

| Benzotrifluoride-based | 4,5-Dichloro-2-methylbenzotrifluoride |

This compound is uniquely identified by its CAS Number: 74483-51-5 .[6]

Physicochemical Properties

The properties of this isomer provide insight into the general characteristics of dichlorotrifluoromethyltoluenes.

| Property | Value | Source |

| Molecular Formula | C8H5Cl2F3 | [6] |

| Molecular Weight | 229.03 g/mol | [6] |

| Boiling Point | 97-100 °C at 23 Torr | [6] |

| Density | 1.404 g/cm³ (Predicted) | [6] |

| Appearance | White powder |

Synthetic Pathways

Dichlorotrifluoromethyltoluenes are typically synthesized through multi-step processes. A common strategy involves the fluorination of a corresponding trichloromethyltoluene. For instance, 3,4-dichlorotoluene can be converted to 2-methyl-4,5-dichloro-benzotrifluoride.[6]

The general workflow for such a synthesis is outlined below:

Caption: Generalized synthetic workflow.

The Role of the Trifluoromethyl Group in Drug Development

The trifluoromethyl (-CF3) group is a critical pharmacophore in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles.[7]

-

Metabolic Stability: The strong carbon-fluorine bonds in the -CF3 group increase resistance to metabolic degradation, often leading to a longer drug half-life.

-

Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The electron-withdrawing nature of the -CF3 group can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to biological targets.

Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in the pharmaceutical industry.[7] Trifluorotoluene and its derivatives serve as key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5]

Conclusion

While "1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene" is a structurally valid compound, its nomenclature is ambiguous and it is not widely cataloged. The preferred IUPAC name, 2,3-dichloro-5-(trifluoromethyl)toluene , provides a more systematic and unambiguous identifier. By examining a well-documented isomer, 3,4-dichloro-6-(trifluoromethyl)toluene , we gain insight into the naming conventions, properties, and synthetic strategies for this class of compounds. The trifluoromethyl group is a vital component in modern drug design, and understanding the nomenclature and properties of its precursors is essential for researchers in the field. This guide serves as a technical resource for navigating the complexities of substituted aromatic nomenclature and highlights the importance of precise chemical communication.

References

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Huimeng Bio-tech. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- IUPAC. (2013).

- Google Patents. (n.d.). US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- ChemRxiv. (2023). Detection of Tetrachlorobutadiene Isomers Using Density Functional Theory Methods, A Comparative Study of Hartree-Fock and Density Functional Theory Analysis.

-

Michigan State University Department of Chemistry. (n.d.). Nomenclature Examples. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

Cheméo. (n.d.). 3,4-Dichlorobenzotrifluoride (CAS 328-84-7). Retrieved from [Link]

-

University of Calgary. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.

-

YouTube. (2024, March 24). IUPAC Nomenclature Tutorial. How to name organic compounds(Full topic video). Retrieved from [Link]

-

ChemBK. (n.d.). 4-chloro-α,α,α-trifluorotoluene. Retrieved from [Link]

Sources

- 1. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents [patents.google.com]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. Nomenclature Examples [www2.chemistry.msu.edu]

- 4. cuyamaca.edu [cuyamaca.edu]

- 5. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 6. 3,4-Dichloro-6-(trifluoromethyl)toluene | 74483-51-5 [chemicalbook.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

"potential applications of 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene in organic synthesis"

An In-depth Technical Guide on the Potential Applications of 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene in Organic Synthesis

Foreword: Navigating the Frontier of Fluorinated Building Blocks

The relentless pursuit of novel molecular architectures with tailored functionalities lies at the heart of modern drug discovery and agrochemical development. Within this landscape, fluorinated organic compounds have carved out a significant niche, with the trifluoromethyl group being a particularly privileged motif.[1][2] Its introduction into a molecule can profoundly influence metabolic stability, lipophilicity, and binding affinity.[2] This guide focuses on the synthetic potential of a specific, yet underexplored, building block: 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene .

While direct literature on this precise isomer is sparse, its true value lies in the versatile chemistry enabled by its unique combination of functional groups. The dichlorinated aromatic core, the activatable methyl group, and the powerfully electron-withdrawing trifluoromethyl substituent present a rich playground for the synthetic chemist. This document will, therefore, serve as a technical guide, extrapolating the potential applications of this molecule by drawing upon the well-established reactivity of its close structural analogs. We will delve into the predicted reactivity of this scaffold and provide field-proven insights and protocols for its strategic deployment in the synthesis of complex target molecules.

Structural and Reactivity Analysis

The synthetic utility of 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene is dictated by the electronic interplay of its substituents. A thorough understanding of these effects is paramount for predicting its behavior in various chemical transformations.

-

Trifluoromethyl Group (-CF₃): This is a strongly deactivating, electron-withdrawing group due to the high electronegativity of the fluorine atoms. It deactivates the benzene ring towards electrophilic aromatic substitution and is a meta-director.[3] Crucially, it strongly activates the ring for nucleophilic aromatic substitution (NAS), particularly at the ortho and para positions.[4][5]

-

Chlorine Atoms (-Cl): The two chlorine atoms are deactivating due to their inductive electron-withdrawing effect. However, they are ortho, para-directors in electrophilic substitutions because their lone pairs can stabilize the intermediate arenium ion through resonance.[6] In the context of NAS and cross-coupling reactions, they serve as leaving groups.

-

Methyl Group (-CH₃): This is an activating group, donating electron density through hyperconjugation, and is an ortho, para-director in electrophilic substitutions.[6] The benzylic protons of the methyl group are susceptible to radical abstraction, enabling side-chain functionalization.

The combination of these groups makes the aromatic ring electron-deficient and primed for nucleophilic attack or cross-coupling reactions, while the methyl group offers an orthogonal site for chemical modification.

Predicted Reactivity Hotspots

| Position/Functional Group | Predicted Reactivity |

| C1-Cl & C2-Cl | Susceptible to Nucleophilic Aromatic Substitution (NAS) , especially the C2-Cl which is para to the strongly activating -CF₃ group. Both C-Cl bonds are viable sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C2-Cl is expected to be more reactive in oxidative addition to a low-valent palladium complex due to the electronic influence of the adjacent -CF₃ group. |

| Aromatic Ring | Highly deactivated towards electrophilic aromatic substitution due to the presence of two chlorine atoms and a trifluoromethyl group. If forced, substitution would likely be directed by the methyl group to the C6 position. |

| Methyl Group (-CH₃) | The benzylic protons can be readily functionalized via radical halogenation (e.g., using N-bromosuccinimide) to form a halomethyl derivative. The methyl group can also be oxidized to a carboxylic acid using strong oxidizing agents.[6] |

| Trifluoromethyl Group | Generally, the C-F bonds are very strong, making the -CF₃ group highly stable. However, hydrolysis to a carboxylic acid can be achieved under harsh basic conditions.[7][8] |

Potential Synthetic Routes

Figure 1: A potential synthetic pathway to 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene via a Sandmeyer reaction followed by methylation.

Key Applications in Organic Synthesis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the aromatic ring, significantly enhanced by the trifluoromethyl group, makes this scaffold an excellent substrate for NAS reactions.[4] This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, which is a cornerstone of modern medicinal chemistry for building molecular complexity.

Causality in Experimental Choices:

-

Regioselectivity: The C2-Cl bond is para to the strongly electron-withdrawing -CF₃ group, making it the most likely site for nucleophilic attack. The negative charge in the Meisenheimer intermediate is effectively stabilized by the resonance delocalization onto the trifluoromethyl group.[5] The C1-Cl is meta to the -CF₃ group and will be significantly less reactive.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion, and can tolerate the often-elevated temperatures required.

-

Base: A base such as K₂CO₃ or Cs₂CO₃ is often necessary to deprotonate the nucleophile (e.g., an alcohol or amine) or to act as a scavenger for the HCl generated during the reaction.

Figure 2: General workflow for Nucleophilic Aromatic Substitution (NAS).

Experimental Protocol: NAS with an Amine Nucleophile (Illustrative)

This protocol is adapted from procedures for similar activated aryl chlorides.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Palladium-Catalyzed Cross-Coupling Reactions

The two C-Cl bonds on the aromatic ring are handles for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[10] These reactions are fundamental in the synthesis of pharmaceuticals and advanced materials.[11][12]

Key Cross-Coupling Strategies:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is one of the most versatile and widely used cross-coupling methods.[11]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines. This reaction is invaluable for the synthesis of arylamines, which are prevalent in drug molecules.[10]

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, leading to arylalkyne structures.

Causality in Experimental Choices:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., a phosphine like SPhos, XPhos, or P(t-Bu)₃) is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the relatively unreactive C-Cl bond and promote the reductive elimination step.

-

Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.

-

Regioselectivity: As in NAS, the C2-Cl bond is expected to be more reactive in the oxidative addition step due to its proximity to the electron-withdrawing -CF₃ group. This could potentially allow for selective mono-functionalization under carefully controlled conditions.

Figure 3: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene (1.0 eq), the desired boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq) in a Schlenk tube.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction and Washing: Separate the layers, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash chromatography to isolate the biaryl product.

Functionalization of the Methyl Group

The methyl group provides an additional site for derivatization, orthogonal to the reactions on the aromatic ring.

Key Transformations:

-

Radical Halogenation: The benzylic protons can be abstracted by radical initiators, allowing for halogenation with reagents like N-bromosuccinimide (NBS) to yield a bromomethyl derivative. This derivative is a versatile electrophile for subsequent nucleophilic substitution reactions.

-

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[6] The resulting benzoic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives.

Figure 4: Key transformations of the benzylic methyl group.

Experimental Protocol: Oxidation of the Methyl Group (Illustrative)

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene (1.0 eq) in a mixture of water and pyridine.

-

Reagent Addition: Heat the mixture to reflux and add potassium permanganate (KMnO₄, ~3-4 eq) portion-wise over several hours. The purple color of the permanganate should dissipate as the reaction proceeds.

-

Reaction Monitoring: Continue heating at reflux until the starting material is consumed (monitored by TLC or GC).

-

Quenching: Cool the reaction mixture and quench the excess KMnO₄ by adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

-

Filtration: Filter the mixture through a pad of Celite to remove the MnO₂, washing the pad with water.

-

Acidification: Transfer the filtrate to a beaker and acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product should precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the corresponding benzoic acid.

Conclusion and Future Outlook

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene, while not a widely cataloged compound, represents a synthetically versatile building block with significant potential. By leveraging the distinct reactivity of its chloro, methyl, and trifluoromethyl substituents, a diverse array of complex molecules can be accessed. The strategic application of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and side-chain functionalization allows for the controlled and regioselective introduction of various functional groups.

This guide serves as a roadmap for researchers and scientists in drug discovery and agrochemical development to unlock the potential of this and similar polyfunctionalized aromatic scaffolds. Future research should focus on the development of efficient and scalable synthetic routes to this compound and the exploration of the biological activity of its derivatives. The unique substitution pattern offers intriguing possibilities for creating novel pharmacophores and agrochemicals with improved properties.

References

- This is a placeholder for a reference that would ideally describe the synthesis or properties of the target molecule or a very close analog. As no direct literature was found, a relevant patent for a similar compound is cited. Fuxin Ruiguang Fluorine Chemical Co., Ltd. (2024). Synthesis method of 1,2,4-trifluoro benzene. CN110498730B.

- Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

-

This reference is for a general organic chemistry concept. IshMathtestprepDOUBLE. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

This reference is for a supplier of related chemical building blocks. Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 22, 2026, from [Link]

- Mehta, V. P., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

This reference is for a specific cross-coupling reaction. Royal Society of Chemistry. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]

-

This reference discusses defluorinative functionalization. ChemRxiv. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. [Link]

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

-

This reference discusses the hydrolysis of the trifluoromethyl group. Tesis Doctorals en Xarxa. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Retrieved January 22, 2026, from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

This reference provides a visual explanation of the Suzuki coupling mechanism. MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

-

Shigeno, M., et al. (2023). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. SynOpen. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved January 22, 2026, from [Link]

-

This reference provides a video lesson on NAS. Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

-

Cheung, C. W., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

-

This is a duplicate reference, see[13].

-

This reference is for a research spotlight on related chemistry. Tran, A. (2025). Dual-Functional Group Transfer Reagents with Rahul Giri. YouTube. [Link]

-

ChemRxiv. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. Retrieved January 22, 2026, from [Link]

- This reference is for a related patent. Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]

-

This reference provides a video on Heck coupling. ChemOrgChem. (2025). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. YouTube. [Link]

-

Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PubMed Central. [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 22, 2026, from [Link]

-

Bentham Science. (2017). Progress of Trifluoroacetoacetate in the Synthesis of Agrochemicals and Medicines with Fluorine. [Link]

-

This reference provides a video on Suzuki coupling. ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

ACS Publications. (2014). Functional Group Transformations in Derivatives of 1,4- Dihydrobenzo[14][15][16]triazinyl Radical. [Link]

-

National Center for Biotechnology Information. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PubMed Central. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. PubMed Central. [Link]

-

ChemBK. (2024). 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene Request for Quotation. [Link]

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved January 22, 2026, from [Link]

-

This reference is for a general textbook on organic synthesis. ResearchGate. (n.d.). Comprehensive organic functional group transformations II. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 22, 2026, from [Link]

-

This reference provides a video on functional group interchange reactions. TMP Chem. (2018). 36.05 Functional Group Interchange Reactions in Aromatic Synthesis. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. Retrieved January 22, 2026, from [Link]

-

IUCrData. (2017). 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene. [Link]

-

ACS Publications. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 15. jelsciences.com [jelsciences.com]

- 16. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

A Technical Guide to 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive review of 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene, a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While specific literature on this exact substitution pattern is limited, this paper synthesizes information from related analogs to present a detailed overview of its physicochemical properties, plausible synthetic routes, chemical reactivity, and prospective applications. Particular emphasis is placed on the role of the trifluoromethyl group in modulating biological activity, a key strategy in modern drug design.[1][2] This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage complex halogenated scaffolds for the creation of novel chemical entities.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry.[2][3] The -CF₃ group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] It can enhance binding affinity to biological targets, improve resistance to metabolic degradation, and modulate membrane permeability, making it an invaluable tool for fine-tuning the properties of bioactive compounds.[1]

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene emerges as a scaffold of interest due to its dense array of functional and modifiable groups. The trifluoromethyl group acts as a powerful electron-withdrawing substituent and a metabolically stable isostere for other groups like chlorine.[1] The two chlorine atoms serve as versatile handles for cross-coupling reactions, while the methyl group offers a site for further functionalization. This guide explores the synthesis, reactivity, and potential of this compound as a valuable intermediate.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties for 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene is presented below. Experimental data for this specific compound is not widely available; therefore, some values are computed or extrapolated from similar structures.

| Property | Value | Source |

| IUPAC Name | 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene | N/A |

| CAS Number | 80245-33-6 | [4] |

| Molecular Formula | C₈H₅Cl₂F₃ | [5] |

| Molecular Weight | 229.03 g/mol | [5] |

| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | N/A |

| XLogP3 (Predicted) | ~4.1 - 4.5 | [6][7] |

| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | N/A |

| Density | Predicted: ~1.5 - 1.6 g/cm³ | N/A |

Synthesis and Manufacturing Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1,2-Dichloro-3-methylbenzene via Sandmeyer Reaction

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-chloro-6-methylaniline (1.0 eq) in a 3M solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate reaction vessel, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Add the cold diazonium salt solution to the CuCl solution slowly. Vigorous nitrogen evolution will be observed.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: Perform a steam distillation or solvent extraction with dichloromethane to isolate the crude product. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-dichloro-3-methylbenzene.

Step 2: Synthesis of 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene

-

Reaction Setup: To a solution of 1,2-dichloro-3-methylbenzene (1.0 eq) in a mixture of acetonitrile and water, add sodium triflinate (Langlois' reagent, 2.0 eq).

-

Initiation: Add tert-butyl hydroperoxide (t-BuOOH, 2.5 eq) as the radical initiator.

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-18 hours. The reaction should be monitored by GC-MS to track the consumption of the starting material.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated solution of sodium sulfite. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The final product, 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene, can be purified by column chromatography on silica gel or by vacuum distillation to achieve high purity.

Chemical Reactivity and Mechanistic Insights

The reactivity of the aromatic ring is dictated by the combined electronic effects of its substituents.

-

Trifluoromethyl Group (-CF₃): A powerful deactivating group due to its strong electron-withdrawing inductive effect (-I). It directs incoming electrophiles to the meta position.

-

Chlorine Atoms (-Cl): Deactivating via their inductive effect (-I) but ortho, para-directing due to their lone pairs participating in resonance (+R effect).

-

Methyl Group (-CH₃): An activating group through hyperconjugation and a weak inductive effect (+I), directing ortho and para.

The interplay of these effects makes the single available position on the ring (C6) the most likely site for electrophilic aromatic substitution , though the heavily substituted and deactivated nature of the ring means harsh conditions would be required. Conversely, the strong electron-withdrawing nature of the -CF₃ and -Cl groups activates the ring towards nucleophilic aromatic substitution , potentially allowing for the displacement of one of the chlorine atoms with a suitable nucleophile.

Caption: Key reactivity pathways for the title compound.

Applications in Drug Development and Agrochemicals

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene is not an end-product but a strategic intermediate. Its value lies in its potential as a scaffold for building more complex molecules.

-

Enhanced Metabolic Stability: The C-F bonds in the -CF₃ group are exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Incorporating this scaffold can block metabolic hotspots and increase a drug's half-life.

-

Modulation of Physicochemical Properties: The lipophilic nature of the -CF₃ group can improve a molecule's ability to cross cellular membranes, enhancing bioavailability.[1][8]

-

Synthetic Handles for Elaboration: The two chlorine atoms are ideal leaving groups for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of aryl, heteroaryl, amine, or alkyne groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

Caption: Elaboration of the scaffold into diverse drug candidates.

Safety, Handling, and Storage

Based on data from structurally similar chlorinated and trifluoromethylated aromatic compounds, 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene should be handled with care.[5][9][10]

-

Hazard Identification: Expected to be harmful if swallowed and cause skin and serious eye irritation. May cause respiratory irritation.[11]

-

Precautions for Safe Handling:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[5][9]

-

Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Keep away from heat, sparks, and open flames.[10]

-

-

Conditions for Safe Storage:

Predicted Analytical & Spectroscopic Profile

Characterization of the final product is critical. The following is a predicted spectroscopic profile based on known chemical shift values for similar structures.[13][14]

| Analysis Type | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.6 ppm (2H, aromatic, complex multiplet or two singlets), δ ~2.4 ppm (3H, methyl, singlet). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~120-140 ppm (aromatic carbons), δ ~123 ppm (quartet, J(C-F) ≈ 275 Hz, CF₃), δ ~20 ppm (methyl carbon). |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -63 ppm (singlet, 3F). |

| Mass Spec (EI) | M⁺ at m/z 228 (with isotopic pattern for Cl₂: 100%), M⁺+2 at m/z 230 (~65%), M⁺+4 at m/z 232 (~10%). |

Conclusion

1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene represents a highly valuable, albeit underutilized, synthetic intermediate. Its densely packed array of reactive and modulating groups provides a robust platform for the synthesis of novel compounds, particularly in the fields of drug discovery and agrochemicals. The strategic placement of the trifluoromethyl group offers a proven method for enhancing metabolic stability and tuning physicochemical properties. The chlorine atoms act as versatile handles for diversification through modern cross-coupling chemistry. This guide has outlined a feasible synthetic pathway and explored the compound's reactivity and potential applications, providing a foundational resource for chemists aiming to incorporate this powerful scaffold into their research and development programs.

References

-

PubChem. 1,2-Dichloro-3-(trifluoromethyl)benzene. [Link]

-

Supporting Information. General procedure for trifluoromethylation of aryl halides. [Link]

-

PubChem. 1,2,3-Trichloro-5-(trifluoromethyl)benzene. [Link]

-

PubChem. 1,3-Dichloro-5-(trifluoromethyl)benzene. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Visible-Light-Induced Decarboxylative Trifluoromethylation of Carboxylic Acids. [Link]

-

Groysman, S. et al. (2026-01-15). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands. Inorganic Chemistry. [Link]

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

ChemRxiv. (2022). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. [Link]

-

PubChem. 1,3-Dichloro-2-methoxy-5-(trifluoromethyl)benzene. [Link]

- Google Patents. Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PMC - PubMed Central. (2025-07-18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubChem. 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene. [Link]

-

ResearchGate. (2022-10-06). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024-02-15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. [Link]

-

ACS Publications. (2026-01-21). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. 80245-33-6 CAS MSDS (1,2-DICHLORO-5-METHYL-3-TRIFLUOROMETHYL-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1,2-Dichloro-3-(trifluoromethyl)benzene | C7H3Cl2F3 | CID 94570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Dichloro-5-(trifluoromethyl)benzene | C7H3Cl2F3 | CID 35361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. srinichem.com [srinichem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | C7H2Cl2F3NO2 | CID 23339946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. rsc.org [rsc.org]

- 14. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Electronic Effects of Substituents in 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the electronic effects governing the chemical behavior of 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene. Aimed at researchers, medicinal chemists, and drug development professionals, this document dissects the interplay of inductive and resonance effects of the chloro, methyl, and trifluoromethyl substituents. We will explore how their combined influence modulates the electron density of the aromatic ring, thereby determining its reactivity and potential for further functionalization. The guide integrates theoretical principles with quantitative analysis using Hammett parameters and outlines modern experimental and computational techniques, such as NMR spectroscopy and Density Functional Theory (DFT), for empirical validation. The ultimate goal is to provide a predictive framework for understanding this molecule's properties and its potential applications in pharmacologically relevant contexts.

Introduction: The Significance of Electronic Effects in Substituted Aromatics

Substituted benzene rings are ubiquitous scaffolds in medicinal chemistry and materials science.[1] The precise arrangement and nature of substituents on the aromatic core dictate the molecule's physicochemical properties, including its reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Understanding the electronic effects of these substituents is therefore not merely an academic exercise but a cornerstone of rational drug design.

The subject of this guide, 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene, presents a compelling case study. It features a complex substitution pattern with four groups possessing distinct and competing electronic properties. Analyzing this molecule allows us to delve into the nuanced principles of physical organic chemistry that govern molecular behavior.

Fundamental Principles: Inductive and Resonance Effects

The electronic influence of a substituent on a benzene ring is primarily understood through two fundamental mechanisms: the inductive effect and the resonance effect.[4][5]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent and the ring carbon. It weakens with distance.

-

-I Effect (Electron-Withdrawing): Occurs when the substituent is more electronegative than carbon (e.g., halogens, -CF₃), pulling σ-electron density away from the ring and deactivating it.[5]

-

+I Effect (Electron-Donating): Occurs when the substituent is less electronegative than carbon (e.g., alkyl groups), pushing σ-electron density into the ring and activating it.[5]

-

-

Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring through the overlap of p-orbitals.[4][6] Its influence is strongest at the ortho and para positions.

-

-R Effect (Electron-Withdrawing): Occurs when the substituent has a π-bond to an electronegative atom (e.g., -NO₂, -C=O), pulling π-electron density out of the ring.

-

+R Effect (Electron-Donating): Occurs when the substituent has a lone pair of electrons on the atom directly attached to the ring (e.g., -OH, -Cl), which can be delocalized into the ring.[6][7]

-

Crucially, these two effects can either reinforce or oppose each other. The net effect of a substituent is the sum of its inductive and resonance contributions.

Analysis of Individual Substituents

To understand the whole, we must first analyze the parts. The benzene ring in our target molecule is decorated with three types of substituents: chloro, trifluoromethyl, and methyl groups.

Chloro Group (-Cl)

The chloro group is a classic example of competing electronic effects.

-

Inductive Effect (-I): Due to the high electronegativity of chlorine, it strongly withdraws electron density from the ring through the σ-bond. This is a deactivating effect.[4]

-

Resonance Effect (+R): The chlorine atom possesses lone pairs in p-orbitals, which can be delocalized into the aromatic π-system.[6] This effect donates electron density to the ring, primarily at the ortho and para positions.

Net Effect: For halogens, the strong -I effect outweighs the weaker +R effect, making the chloro group an overall electron-withdrawing and deactivating substituent.[4] However, the +R effect, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions .[6]

Trifluoromethyl Group (-CF₃)

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.

-